molecular formula C17H17N7O4S B15196376 4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide CAS No. 29822-09-1

4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B15196376
CAS No.: 29822-09-1
M. Wt: 415.4 g/mol
InChI Key: NATXRYYJPJNDGJ-UHFFFAOYSA-N
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Description

4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a characteristic functional group in azo compounds, known for their vibrant colors and applications in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of a primary aromatic amine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as a pyridine derivative, under basic conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Diazotization: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Automated Coupling: Employing automated systems to precisely control the addition of reagents and maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Dye Chemistry: The compound’s azo group makes it suitable for use in dye chemistry, where it can be used to synthesize various dyes with specific color properties.

    Photovoltaic Materials:

Biology and Medicine

Industry

    Textile Industry: Used in the production of dyes for textiles, providing vibrant and stable colors.

    Material Science: Employed in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects primarily through its diazenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved include:

    Electron Transfer: The diazenyl group can facilitate electron transfer processes, making the compound useful in photovoltaic applications.

    Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Aminophenyl)diazenyl)benzenesulfonic acid: Another azo compound with similar structural features but different applications.

    (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione: Known for its photovoltaic properties.

Uniqueness

4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide stands out due to its unique combination of a diazenyl group with a pyridine and sulfonamide moiety, providing a distinct set of chemical and physical properties that make it versatile for various applications.

Properties

CAS No.

29822-09-1

Molecular Formula

C17H17N7O4S

Molecular Weight

415.4 g/mol

IUPAC Name

4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H17N7O4S/c1-23-15(18)14(16(25)24(2)17(23)26)21-20-11-6-8-12(9-7-11)29(27,28)22-13-5-3-4-10-19-13/h3-10H,18H2,1-2H3,(H,19,22)

InChI Key

NATXRYYJPJNDGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)N

Origin of Product

United States

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